molecular formula C13H12N2O3 B3053896 3,4,5-Trimethoxybenzylidenemalononitrile CAS No. 5688-82-4

3,4,5-Trimethoxybenzylidenemalononitrile

Cat. No.: B3053896
CAS No.: 5688-82-4
M. Wt: 244.25 g/mol
InChI Key: SHANJVNUXNVEJC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzylidenemalononitrile is an organic compound with the molecular formula C13H12N2O3. It is known for its unique structure, which includes a benzylidene group substituted with three methoxy groups at the 3, 4, and 5 positions, and a malononitrile moiety.

Scientific Research Applications

3,4,5-Trimethoxybenzylidenemalononitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzylidenemalononitrile can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzylidenemalononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzylidenemalononitrile involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and nitrile moieties play crucial roles in its reactivity and interactions. For instance, the nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 3,4,5-trimethoxybenzylidenemalononitrile.

    3,4,5-Trimethoxybenzoic acid: Another derivative with similar structural features.

    3,4,5-Trimethoxyphenylacetonitrile: A related compound with a similar benzylidene structure.

Uniqueness

This compound is unique due to its combination of methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHANJVNUXNVEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205406
Record name Malononitrile, (3,4,5-trimethoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5688-82-4
Record name (3,4,5-Trimethoxybenzylidene)malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5688-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (3,4,5-trimethoxybenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005688824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC125238
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (3,4,5-trimethoxybenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4,5-trimethoxyphenyl)methylene]malononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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